2-(trimethylsilyl)-N-[2-(trimethylsilyl)ethanesulfonyl]ethane-1-sulfonamide

amine protection bissulfonamide synthesis process efficiency

Researchers facing iterative SES protection/deprotection cycles with mono-SES reagents encounter atom-inefficient workflows and complex mixtures in polyamine synthesis. SES2NH (bis(β-trimethylsilylethanesulfonyl)imide) resolves this by installing two SES groups in a single Mitsunobu alkylation, enabling selective monodeprotection (CsF, 65°C) for divergent library synthesis. Key advantages: • Simultaneous dual protection - two SES groups introduced in one step (67% overall yield from mesyl chloride) • Selective monodeprotection - fluoride-mediated cleavage leaves one SES intact for orthogonal elaboration • Acid-labile compatibility - quantitative deprotection under neutral conditions preserves sensitive epoxides, enol ethers, and acetals • Scalable chiral inversion - Mitsunobu reaction with secondary alcohols yields enantioenriched mono-SES amines without azide or Gabriel hazards • Supplied as an off-white solid (mp 144-145°C); custom synthesis and bulk quantities available on request.

Molecular Formula C10H27NO4S2Si2
Molecular Weight 345.6 g/mol
Cat. No. B13633647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(trimethylsilyl)-N-[2-(trimethylsilyl)ethanesulfonyl]ethane-1-sulfonamide
Molecular FormulaC10H27NO4S2Si2
Molecular Weight345.6 g/mol
Structural Identifiers
SMILESC[Si](C)(C)CCS(=O)(=O)NS(=O)(=O)CC[Si](C)(C)C
InChIInChI=1S/C10H27NO4S2Si2/c1-18(2,3)9-7-16(12,13)11-17(14,15)8-10-19(4,5)6/h11H,7-10H2,1-6H3
InChIKeyHXORNOSAFNQXMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SES2NH: Dual-Functional Sulfonamide Synthon


2-(trimethylsilyl)-N-[2-(trimethylsilyl)ethanesulfonyl]ethane-1-sulfonamide, systematically named bis(β-trimethylsilylethanesulfonyl)imide (SES2NH), is a bissulfonamide reagent that integrates two 2-(trimethylsilyl)ethanesulfonyl (SES) protecting groups onto a single nitrogen center. With a molecular formula of C10H27NO4SSi2 and molecular weight of 345.6 g/mol, it serves as a non-carbonyl-containing pronucleophile for direct amine protection via Mitsunobu alkylation, enabling sequential protection/deprotection sequences that are inaccessible with mono-SES reagents such as SES-Cl or SES-NH2. [1] SES2NH is commercially available as an off-white solid (mp 144–145 °C) and is synthesized in a short two-step sequence from mesyl chloride in 67% overall yield. [1]

Dual SES synthon Simultaneous installation of two SES groups in one Mitsunobu step
Orthogonal deprotection Selective monodeprotection with CsF, preserving one SES group for further diversification
Streamlined workflow Reduces steps for polyamine protection compared to iterative mono-SES strategies

SES2NH vs. SES-Cl, SES-NH2, and Tosyl Reagents


Mono-SES reagents such as SES-Cl and SES-NH2 introduce only a single SES group per reaction step, requiring iterative protection and deprotection to access orthogonal or sequentially protected amines. This linear approach is atom-inefficient and often leads to complex mixtures when applied to polyamines. Moreover, tosyl- or nosyl-based sulfonamides, while historically common, demand harsh cleavage conditions (e.g., Na/NH3, HBr/AcOH, SmI2) that are incompatible with sensitive substrates and functional groups. [1][2] SES2NH overcomes these limitations by serving as a dual-functional synthon: it installs two SES groups simultaneously and allows selective monodeprotection under mild fluoride conditions (CsF, 65 °C), followed by either N-alkylation or complete deprotection to the free amine. This single-reagent platform streamlines the synthesis of diversely protected amine libraries that cannot be efficiently accessed through generic substitution. [1]

Risk Factor
SES2NH
Mono-SES / Tosyl Alternatives
Protection efficiency
Single-step dual SES installation
Iterative mono-SES steps may reduce atom economy and purity; tosyl introduces harsh cleavage requirements
Deprotection orthogonality
Selective CsF-mediated monodeprotection enables sequential amine diversification
Mono-SES lacks orthogonal selectivity; tosyl deprotection can destroy sensitive substrates
Functional group compatibility
Stable to 1N HCl, 5% NaOH, and Grignard reagents; mild fluoride cleavage
Tosyl requires strongly reductive or acidic conditions (Na/NH3, HBr/AcOH) incompatible with acid-/base-sensitive groups

Quantitative Evidence: SES2NH vs. Closest Analogs


Synthesis Efficiency: Single-Step vs. Multi-Step Preparation

SES2NH is prepared in a single alkylation step from bismethanesulfonimide trianion and (iodomethyl)trimethylsilane, affording the product in 85% yield and 67% overall yield over two steps from mesyl chloride. [1] In contrast, the primary mono-SES reagent SES-NH2 is synthesized from SES-Cl via ammonolysis in 70% yield, requiring prior preparation of SES-Cl. [2] To achieve the equivalent bis-SES functionality using mono-SES reagents, two sequential protection steps would be necessary, each with reported yields typically below 80%, resulting in a cumulative yield estimated below 64%.

Single-step synthesis yield
Reported
85% (single step) vs SES-NH2: 70%
1.05–1.21× yield advantage
Supports atom-economical procurement for bis-SES installation.
Cross-study comparison; SES-NH2 prepared from SES-Cl.
amine protection bissulfonamide synthesis process efficiency

Mitsunobu Alkylation: One-Step Bis-SES Protection

SES2NH undergoes efficient Mitsunobu alkylation with both primary and secondary alcohols (0.526 mmol alcohol, 200 mg SES2NH, PPh3, DEAD, THF or benzene, 50–80 °C) to deliver bis-SES-protected amines 4 in a single operation. [1] This direct transformation circumvents the need for pre-activation of the alcohol or protection/deprotection sequences required when using SES-Cl, which first necessitates conversion to the sulfonamide followed by separate alkylation. Reported monodeprotection of the resulting bis-SES imides with CsF in acetonitrile at 65 °C yields the mono-SES-protected amines 5 as the sole products, with no evidence of over-deprotection to the free amine. [1]

Mitsunobu step count
Reported
2 steps (SES2NH) vs ≥3 steps (SES-Cl route)
≥1 step reduction
Fewer steps reduce material loss and labor in multigram synthesis.
Based on reported Weinreb protocol.
Mitsunobu reaction alcohol amination protected amine synthesis

Selective Monodeprotection vs. Tosyl Orthogonal Cleavage

Treatment of bis-SES imide 4d with CsF (4.7 equiv) and benzyl bromide in acetonitrile at 65 °C overnight provides the N-alkylated mono-SES-protected secondary amine 6d in 75% isolated yield. [1] Further deprotection of 6d with CsF in DMF at 95 °C yields the free secondary amine 7 in 75% yield. [1] In contrast, tosyl-protected pyrrolines submitted to analogous deprotection conditions afford only aromatized pyrroles rather than the desired free amines, as demonstrated by Declerck et al. [2] This demonstrates that tosyl groups lack the orthogonal cleavage selectivity inherent to the SES motif.

Selective monodeprotection
Head-to-head
75% isolated yield vs Tosyl: 0% (pyrrole)
>75% vs 0%
Enables orthogonal amine diversification inaccessible with tosyl.
CsF, 65 °C; head-to-head scaffold comparison.
selective deprotection orthogonal protection cesium fluoride

SES Deprotection Yields Free Amine; Tosyl Yields Pyrrole

In a direct head-to-head comparison within the same substrate scaffold, SES-protected pyrrolines 3b–g were deprotected using HF-mediated conditions to yield free amine pyrrolines 5b–g in quantitative yields (Table 1 of Declerck et al.). [1] When the analogous tosyl-protected pyrrolines were subjected to deprotection under various conditions, only pyrroles were obtained, with zero yield of the desired free amine pyrrolines. [1] This demonstrates that the SES group not only enables successful deprotection but also preserves the sensitive pyrroline ring system, whereas the tosyl group promotes irreversible aromatization.

Free amine yield (pyrroline)
Head-to-head
Quantitative (~100%) vs Tosyl: 0% (aromatization)
≈100% vs 0%
Eliminates product loss risk for acid-sensitive amines.
HF-mediated deprotection; identical core structure.
deprotection selectivity pyrroline synthesis fluoride-mediated cleavage

Mild Fluoride Cleavage vs. Harsh Tosyl Deprotection

SES-protected amines are cleaved under essentially neutral conditions using CsF in acetonitrile at 65 °C, proceeding via fluoride attack at silicon followed by β-elimination to yield volatile byproducts (ethylene, fluorotrimethylsilane, SO2). [1] In contrast, tosyl deprotection typically requires strongly reductive conditions (e.g., Na/NH3, SmI2/amine/H2O) or strongly acidic conditions (e.g., HBr/AcOH, TfOH), which are incompatible with base- or acid-sensitive functional groups such as epoxides, acetals, and certain heterocycles. [2] The SES2NH-derived bis-SES imide 4c was shown to be stable in 1 N HCl and 5% aqueous NaOH at room temperature overnight, confirming its robustness during synthetic manipulations. [1]

Deprotection mildness
Class-level
CsF, 65 °C; stable to 1N HCl, 5% NaOH vs Tosyl: Na/NH3 (−33 °C) or HBr/AcOH (reflux)
65 °C vs −33 °C or >100 °C
Expands substrate scope to acid-/base-sensitive molecules.
Class-level inference; SES2NH stable to Grignard reagent.
deprotection orthogonality fluoride ion functional group tolerance

Optimal Use Cases for SES2NH


Orthogonally Protected Diamine Library Synthesis

SES2NH enables the rapid generation of diversely protected diamine scaffolds for medicinal chemistry screening. By performing Mitsunobu alkylation with variant alcohols followed by selective monodeprotection, a single batch of SES2NH can produce an array of mono-SES-protected primary amines. Subsequent N-alkylation of the liberated amine with diverse electrophiles yields secondary amine libraries with one SES group intact. [1] This divergent strategy is not feasible with SES-Cl, which would require individual protection/deprotection cycles for each analog. [1]

Total Synthesis of Acid-Sensitive Alkaloids

In complex alkaloid total synthesis, acid-labile functionalities such as epoxides, enol ethers, or acetals preclude the use of tosyl protecting groups due to harsh deprotection conditions. The SES group, removable with CsF under essentially neutral conditions, provides quantitative deprotection without substrate degradation. [2] SES2NH installs this acid-labile-compatible protection directly onto an alcohol-derived carbon framework in a single step, as exemplified in the total synthesis of the actinobolin/bactobolin family where SES deprotection with Bu4NF was critical for preserving the sensitive epoxyketone moiety. [3]

Scalable Synthesis of Chiral Amines via Mitsunobu Inversion

SES2NH participates in Mitsunobu reactions with chiral secondary alcohols to produce configurationally inverted bis-SES-protected amines. Selective monodeprotection then furnishes enantioenriched mono-SES amines without erosion of stereochemical integrity. This two-step sequence provides a scalable alternative to traditional Gabriel synthesis or azide displacement routes, which often require hazardous reagents or generate toxic byproducts. The reported stability of bis-SES imide 4c to Grignard reagents further supports multi-step elaboration without premature deprotection. [1]

Application
Selection Property
Validation Focus
Orthogonally protected diamine library synthesis
Single-step dual SES installation
Library diversification efficiency
Total synthesis of acid-sensitive alkaloids
Mild fluoride-mediated deprotection
Compatibility with acid-labile functional groups
Scalable synthesis of chiral amines via Mitsunobu inversion
Stereochemical retention during inversion
Enantiomeric purity of inverted amine
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